molecular formula C9H10ClF3N2 B14853531 3-(6-Chloro-4-(trifluoromethyl)pyridin-3-yl)propan-1-amine

3-(6-Chloro-4-(trifluoromethyl)pyridin-3-yl)propan-1-amine

Cat. No.: B14853531
M. Wt: 238.64 g/mol
InChI Key: HHDMXGDLNIDDCL-UHFFFAOYSA-N
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Description

3-(6-Chloro-4-(trifluoromethyl)pyridin-3-yl)propan-1-amine is an organic compound that features a pyridine ring substituted with chlorine and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Chloro-4-(trifluoromethyl)pyridin-3-yl)propan-1-amine typically involves multiple steps, starting from commercially available precursors. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction is known for its mild conditions and functional group tolerance, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced manufacturing techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(6-Chloro-4-(trifluoromethyl)pyridin-3-yl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine group may yield nitroso or nitro derivatives, while substitution of the chlorine atom can produce a variety of functionalized pyridine compounds.

Scientific Research Applications

3-(6-Chloro-4-(trifluoromethyl)pyridin-3-yl)propan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(6-Chloro-4-(trifluoromethyl)pyridin-3-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact mechanism depends on the specific application and the molecular context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridine derivatives with chlorine and trifluoromethyl substitutions, such as:

Uniqueness

What sets 3-(6-Chloro-4-(trifluoromethyl)pyridin-3-yl)propan-1-amine apart is its specific substitution pattern, which imparts unique chemical and physical properties. These properties can be leveraged to develop new materials and pharmaceuticals with enhanced performance characteristics.

Properties

Molecular Formula

C9H10ClF3N2

Molecular Weight

238.64 g/mol

IUPAC Name

3-[6-chloro-4-(trifluoromethyl)pyridin-3-yl]propan-1-amine

InChI

InChI=1S/C9H10ClF3N2/c10-8-4-7(9(11,12)13)6(5-15-8)2-1-3-14/h4-5H,1-3,14H2

InChI Key

HHDMXGDLNIDDCL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CN=C1Cl)CCCN)C(F)(F)F

Origin of Product

United States

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